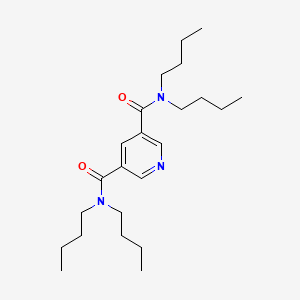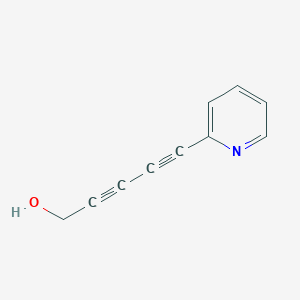
tert-butyl (3R)-3,17-dihydroxyheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is an organic compound characterized by the presence of a tert-butyl ester group and two hydroxyl groups located at the 3rd and 17th positions of a heptadecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (3R)-3,17-dihydroxyheptadecanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach is advantageous due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for the formation of tert-butyl chloride and hypochlorous acid for the formation of tert-butyl hypochlorite . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include tert-butyl chloride, tert-butyl hypochlorite, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactivity and stability.
Biology: The compound’s structural features make it a potential candidate for studying biochemical pathways and enzyme interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3,17-dihydroxyheptadecanoate involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds . The hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in structure but contains a chloro group and a shorter carbon chain.
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another similar compound used in the synthesis of rosuvastatin.
Uniqueness
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is unique due to its longer carbon chain and the presence of hydroxyl groups at both the 3rd and 17th positions
Propiedades
Número CAS |
404868-09-3 |
|---|---|
Fórmula molecular |
C21H42O4 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3,17-dihydroxyheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-21(2,3)25-20(24)18-19(23)16-14-12-10-8-6-4-5-7-9-11-13-15-17-22/h19,22-23H,4-18H2,1-3H3/t19-/m1/s1 |
Clave InChI |
INXYPMRYAYFKCZ-LJQANCHMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](CCCCCCCCCCCCCCO)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(CCCCCCCCCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)




![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)




![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)

